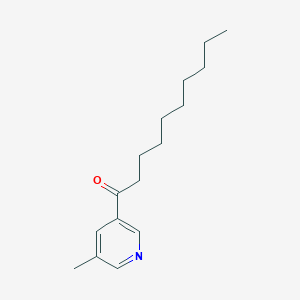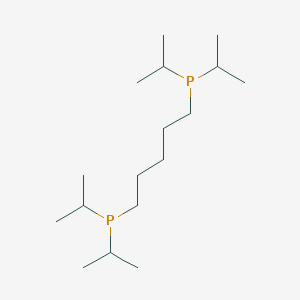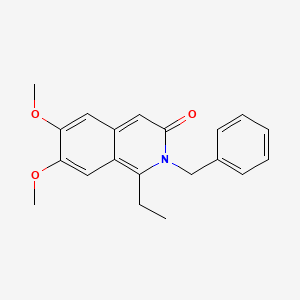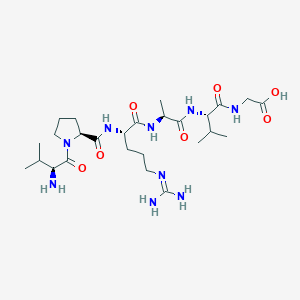![molecular formula C11H10BrNO4 B12575306 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one CAS No. 299160-79-5](/img/structure/B12575306.png)
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the nitrophenyl group through a nitration reaction. The hydroxyl group is then added via a hydrolysis reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-3-[oxo(4-nitrophenyl)methyl]but-3-en-2-one.
Reduction: Formation of 4-Bromo-3-[hydroxy(4-aminophenyl)methyl]but-3-en-2-one.
Substitution: Formation of compounds with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-[hydroxy(4-aminophenyl)methyl]but-3-en-2-one
- 4-Bromo-3-[oxo(4-nitrophenyl)methyl]but-3-en-2-one
- 4-Bromo-3-[hydroxy(4-methylphenyl)methyl]but-3-en-2-one
Uniqueness
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
299160-79-5 |
|---|---|
Formule moléculaire |
C11H10BrNO4 |
Poids moléculaire |
300.10 g/mol |
Nom IUPAC |
4-bromo-3-[hydroxy-(4-nitrophenyl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10BrNO4/c1-7(14)10(6-12)11(15)8-2-4-9(5-3-8)13(16)17/h2-6,11,15H,1H3 |
Clé InChI |
WIQRQQVZJAYBQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CBr)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)


![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)



![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
